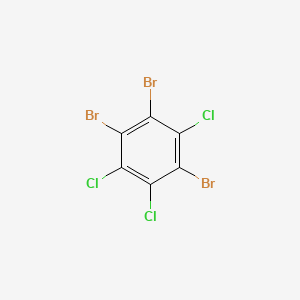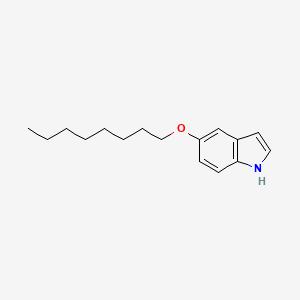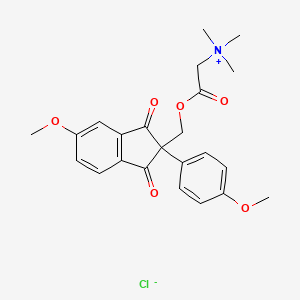
2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indan-1,3-dione Core: This step involves the cyclization of a suitable precursor to form the indan-1,3-dione structure.
Introduction of the p-Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the indan-1,3-dione core with a p-methoxyphenyl group.
Formation of the Chloride Salt: This step involves the conversion of the quaternary ammonium compound to its chloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced to form various reduction products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives.
Applications De Recherche Scientifique
2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride has several scientific research applications, including:
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments.
Mécanisme D'action
The mechanism by which 2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride exerts its effects depends on its specific application. For example, in biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular pathways involved may vary depending on the specific context and application.
Comparaison Avec Des Composés Similaires
2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride can be compared with other similar compounds, such as:
2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-indan-1,3-dione chloride: This compound lacks the additional methoxy group on the indan-1,3-dione core.
2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione bromide: This compound has a bromide ion instead of a chloride ion.
Propriétés
Numéro CAS |
42223-03-0 |
|---|---|
Formule moléculaire |
C23H26ClNO6 |
Poids moléculaire |
447.9 g/mol |
Nom IUPAC |
[2-[[5-methoxy-2-(4-methoxyphenyl)-1,3-dioxoinden-2-yl]methoxy]-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C23H26NO6.ClH/c1-24(2,3)13-20(25)30-14-23(15-6-8-16(28-4)9-7-15)21(26)18-11-10-17(29-5)12-19(18)22(23)27;/h6-12H,13-14H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
QNBLMVPIDYIUAQ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC(=O)OCC1(C(=O)C2=C(C1=O)C=C(C=C2)OC)C3=CC=C(C=C3)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


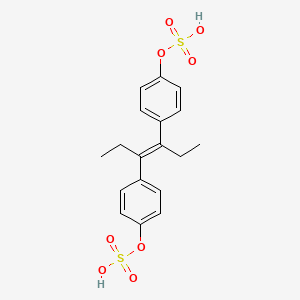
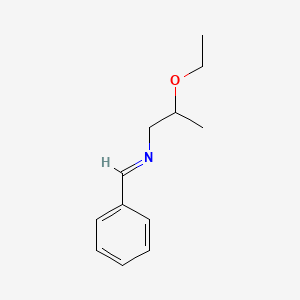


![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)


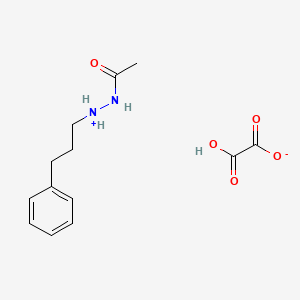

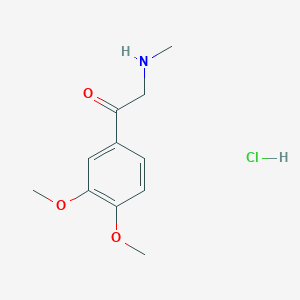
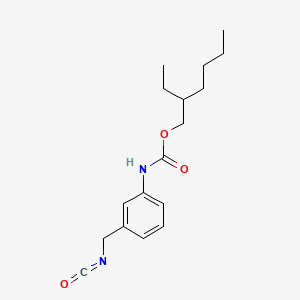
![dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13736205.png)
